molecular formula C8H10ClN3O2 B11886036 2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride

2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride

Cat. No.: B11886036
M. Wt: 215.64 g/mol
InChI Key: ISEAZKCYGILVOL-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride is a compound that features a pyrimidine ring substituted with an azetidine moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines. Another approach involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .

Industrial Production Methods

Industrial production methods for this compound may involve high-throughput parallel synthesis techniques. These methods allow for the rapid and efficient production of multiple derivatives of the compound, which can then be screened for desired properties .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride is unique due to its specific combination of the azetidine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

2-(azetidin-3-yl)pyrimidine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9N3O2.ClH/c12-8(13)6-3-10-7(11-4-6)5-1-9-2-5;/h3-5,9H,1-2H2,(H,12,13);1H

InChI Key

ISEAZKCYGILVOL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=C(C=N2)C(=O)O.Cl

Origin of Product

United States

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